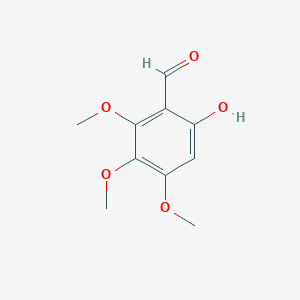
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
描述
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of three methoxy groups and one hydroxyl group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde typically involves the following steps:
Methylation of Gallic Acid: The process begins with gallic acid, which undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide. This reaction results in the formation of 1,2,3-trimethoxybenzene.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 6th position, resulting in this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of readily available raw materials and efficient reaction conditions to achieve a product purity of above 99% and a total yield of approximately 73% .
化学反应分析
Types of Reactions
6-Hydroxy-2,3,4-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: 6-Hydroxy-2,3,4-trimethoxybenzoic acid.
Reduction: 6-Hydroxy-2,3,4-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Hydroxy-2,3,4-trimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, calcium signaling, and other cellular processes.
相似化合物的比较
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group, affecting its biological activity and applications.
Uniqueness
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
6-hydroxy-2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-4-7(12)6(5-11)9(14-2)10(8)15-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDLTZUNKKEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















